![molecular formula C27H26N2O6 B2917126 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid CAS No. 779335-06-7](/img/no-structure.png)

3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

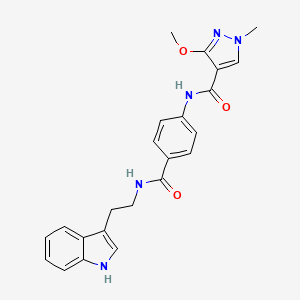

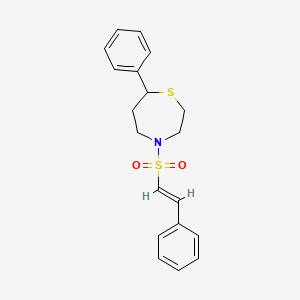

The molecule is a complex organic compound that contains several functional groups, including an amino group (-NH2), a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (t-Boc), and a fluorenylmethyloxycarbonyl group (Fmoc) . These groups are common in peptide synthesis, suggesting that this compound may be used in such applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods common in peptide chemistry. For example, the Fmoc and t-Boc groups are often used as protecting groups in peptide synthesis, which can be added and removed under specific conditions .Scientific Research Applications

Solid-Phase Peptide Synthesis

The compound plays a critical role in the solid-phase synthesis of protected peptide segments. It is utilized for its protecting group capabilities, specifically the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and tert-butyl ethers, esters, and urethanes for side-chain protection. This methodology allows for the synthesis of otherwise fully protected peptide acids, which are essential for segment condensation studies, providing excellent yields and purities by cleavage of the resultant tris(alkoxy)benzyl ester anchoring linkage with trifluoroacetic acid-containing cocktails (Albericio & Bárány, 1991).

Synthesis of Non-proteinogenic Amino Acids

The molecule is instrumental in the synthesis of non-proteinogenic amino acids and their derivatives, showcasing its versatility and utility in expanding the toolkit available for peptide and protein engineering. For example, derivatives of the molecule have been synthesized from amino acids in good overall yield, highlighting its potential in creating novel peptide structures (Adamczyk & Reddy, 2001).

Enantioselective Synthesis

The molecule also serves as a starting point or intermediate in the enantioselective synthesis of amino acid derivatives, such as 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These processes often involve electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the compound's utility in producing enantioselectively enriched chemical entities (Arvanitis et al., 1998).

Peptide Synthesis with Ferrocenyl Amino Acid Derivatives

Further expanding its applicability, the compound is used in the synthesis of di- and tripeptides starting from ferrocenyl amino acids in solution, indicating its potential in the development of homo- and hetero-bimetallic peptides. This showcases the innovative use of the compound in creating peptides with unique electronic and structural properties (Sehnert et al., 2001).

Oligomer Synthesis from Neuraminic Acid Analogues

Additionally, the molecule has been used in the efficient synthesis of oligomers derived from amide-linked neuraminic acid analogues, further emphasizing its role in the synthesis of complex biomolecules and potential applications in biomedical research (Gregar & Gervay-Hague, 2004).

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the carboxylic acid. The Fmoc group is then removed, and the amine group is deprotected. The final step involves the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine group.", "Starting Materials": [ "3-Amino-5-nitrobenzoic acid", "9H-Fluorene-9-methanol", "Di-tert-butyl dicarbonate", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Protection of the amine group with di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield 3-Amino-5-nitrobenzoic acid tert-butyl ester", "2. Introduction of the Fmoc protecting group on the carboxylic acid using 9H-fluorene-9-methanol and di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid tert-butyl ester", "3. Removal of the Fmoc protecting group using 20% piperidine in N,N-dimethylformamide to yield 3-Amino-2-(tert-butoxycarbonyl)-5-((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid tert-butyl ester", "4. Deprotection of the amine group using hydrochloric acid in methanol to yield 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid", "5. Introduction of the Boc protecting group on the amine group using di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield the final product, 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid tert-butyl ester" ] } | |

CAS RN |

779335-06-7 |

Molecular Formula |

C27H26N2O6 |

Molecular Weight |

474.513 |

IUPAC Name |

3-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |

InChI |

InChI=1S/C27H26N2O6/c1-27(2,3)35-25(32)23-20(24(30)31)12-15(13-22(23)28)29-26(33)34-14-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-13,21H,14,28H2,1-3H3,(H,29,33)(H,30,31) |

InChI Key |

GIMFMNIAQVMBHJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)

![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)

![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2917056.png)

![2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2917057.png)

![5-(furan-2-yl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2917062.png)